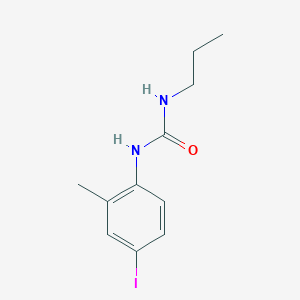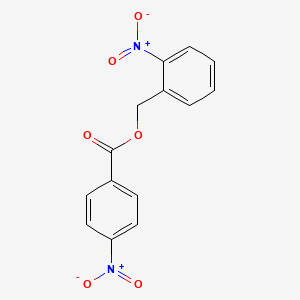![molecular formula C16H11N5OS B11107554 N-{(E)-[5-(quinolin-8-ylsulfanyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B11107554.png)
N-{(E)-[5-(quinolin-8-ylsulfanyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(E)-1-[5-(8-QUINOLYLSULFANYL)-2-FURYL]METHYLIDENE}-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE is a complex organic compound that features a quinoline moiety, a furan ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-1-[5-(8-QUINOLYLSULFANYL)-2-FURYL]METHYLIDENE}-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE typically involves a multi-step process:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Sulfanyl Group: The quinoline derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the Furan Ring: The furan ring is synthesized separately through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Condensation Reaction: The quinoline-sulfanyl derivative and the furan ring are then subjected to a condensation reaction with a triazole derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{(E)-1-[5-(8-QUINOLYLSULFANYL)-2-FURYL]METHYLIDENE}-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the quinoline ring can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
N-{(E)-1-[5-(8-QUINOLYLSULFANYL)-2-FURYL]METHYLIDENE}-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-{(E)-1-[5-(8-QUINOLYLSULFANYL)-2-FURYL]METHYLIDENE}-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The inhibition of these enzymes can lead to the disruption of cellular processes such as DNA replication, protein synthesis, and cell division, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
- **N-{(E)-1-[5-(8-QUINOLYLSULFANYL)-2-FURYL]METHYLIDENE}-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE shares structural similarities with other quinoline derivatives and triazole-containing compounds.
Dichloroaniline: A compound with an aniline ring substituted with two chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
Unique Structural Features:
Enhanced Biological Activity: The presence of multiple functional groups allows for enhanced interactions with biological targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C16H11N5OS |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(E)-1-(5-quinolin-8-ylsulfanylfuran-2-yl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C16H11N5OS/c1-3-12-4-2-8-17-16(12)14(5-1)23-15-7-6-13(22-15)9-20-21-10-18-19-11-21/h1-11H/b20-9+ |
InChI Key |
PEQJVJSKHIZOAS-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)SC3=CC=C(O3)/C=N/N4C=NN=C4)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)SC3=CC=C(O3)C=NN4C=NN=C4)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}-1,3,5-triphenylpentane-1,5-dione](/img/structure/B11107476.png)
![2-[2,4-Dimethoxy(phenylsulfonyl)anilino]-N-(3-methoxyphenyl)acetamide](/img/structure/B11107479.png)
![N-({N'-[(1E)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11107486.png)
![N-(2,6-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B11107487.png)
![N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B11107489.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-{[(2-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11107494.png)

![N-(2,4-Dimethylphenyl)-4-methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11107514.png)

![(5E)-5-benzylidene-3-{[(3-bromophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11107530.png)
![3-({5-[(2-Ethoxy-2-oxoethyl)(phenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid](/img/structure/B11107533.png)
![2-(cyclohexyloxy)-N,N-dimethyl-2-oxo-N-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}ethanaminium](/img/structure/B11107545.png)
![ethyl 8-chloro-2-[(4-methoxybenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate](/img/structure/B11107550.png)
![N-[4-(pentyloxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11107553.png)
